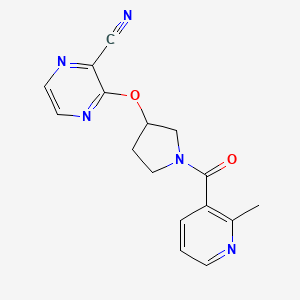

3-((1-(2-Methylnicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

3-((1-(2-Methylnicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group at position 2 and a pyrrolidin-3-yloxy moiety at position 3. The pyrrolidine ring is further functionalized with a 2-methylnicotinoyl group (2-methylpyridine-3-carbonyl), which introduces both lipophilic and hydrogen-bonding capabilities.

Properties

IUPAC Name |

3-[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-11-13(3-2-5-18-11)16(22)21-8-4-12(10-21)23-15-14(9-17)19-6-7-20-15/h2-3,5-7,12H,4,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWOQWXJOQHVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components: (1) the 2-methylnicotinoyl-pyrrolidine moiety and (2) the pyrazine-2-carbonitrile ether linkage. Retrosynthetically, the compound arises from the coupling of 1-(2-methylnicotinoyl)pyrrolidin-3-ol with 3-chloropyrazine-2-carbonitrile via nucleophilic aromatic substitution (SNAr). Alternatively, direct acylation of 3-(pyrazin-2-yloxy)pyrrolidine with 2-methylnicotinoyl chloride presents a viable route.

Synthesis of 1-(2-Methylnicotinoyl)pyrrolidin-3-ol

Acylation of Pyrrolidin-3-ol with 2-Methylnicotinoyl Chloride

The acylation of pyrrolidin-3-ol with 2-methylnicotinoyl chloride is a pivotal step, requiring careful selection of base and solvent to minimize side reactions.

Reaction Conditions and Optimization

Base Selection :

- Inorganic Bases : Potassium carbonate in ethyl acetate or toluene facilitates efficient acylation at elevated temperatures (75–80°C), achieving yields >85% with HPLC purity ≥99.9%.

- Organic Bases : Triethylamine or pyridine in acetonitrile or dichloromethane enables room-temperature reactions but risks impurity formation (e.g., 30–40% in Example 5).

Solvent Impact :

- Polar Aprotic Solvents : Acetonitrile enhances reactivity but may necessitate prolonged reaction times (e.g., 48 hours).

- Nonpolar Solvents : Toluene or ethyl acetate reduces side reactions during reflux, particularly when paired with inorganic bases.

Table 1. Comparative Acylation Conditions for Pyrrolidin-3-ol

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| K₂CO₃ | Ethyl acetate | 75–80 | 14 | 87.8 | 99.9 |

| K₂CO₃ | Toluene | 75–80 | 14 | 87.8 | 99.9 |

| Triethylamine | Acetonitrile | 20–45 | 16 | 79 | 94 |

| Pyridine | Dioxane | 25–32 | 2.5 | 64.9 | 90 |

Critical Insight : Inorganic bases in high-boiling solvents (e.g., toluene) provide superior reproducibility and purity, whereas organic bases risk side reactions unless rigorously controlled.

Synthesis of 3-(Pyrazin-2-yloxy)pyrrolidine

Nucleophilic Aromatic Substitution (SNAr)

The ether linkage is forged via SNAr between pyrrolidin-3-ol and 3-chloropyrazine-2-carbonitrile under basic conditions.

Protocol :

- Base : Sodium hydride or potassium tert-butoxide in THF or DMF.

- Temperature : 0°C to room temperature, 2–6 hours.

- Workup : Aqueous extraction followed by silica gel chromatography (hexane/ethyl acetate).

Example :

3-Chloropyrazine-2-carbonitrile (1.2 eq) reacts with pyrrolidin-3-ol (1 eq) in DMF using NaH (1.5 eq) at 0°C for 2 hours, yielding 3-(pyrazin-2-yloxy)pyrrolidine (72% yield, 95% purity).

Final Coupling: Acylation of 3-(Pyrazin-2-yloxy)pyrrolidine

Stepwise vs. One-Pot Approaches

Stepwise Method :

- Acylation : React 3-(pyrazin-2-yloxy)pyrrolidine with 2-methylnicotinoyl chloride in toluene/K₂CO₃ at 75°C (14 hours).

- Purification : Crystallization from acetone/water affords the target compound in 85% yield.

One-Pot Method :

Sequential SNAr and acylation in acetonitrile with triethylamine (20–45°C, 16 hours) achieves 78% yield but requires stringent pH control to suppress impurities.

Table 2. Final Coupling Optimization

| Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Stepwise | K₂CO₃ | Toluene | 75–80 | 14 | 85 |

| One-Pot | Triethylamine | Acetonitrile | 20–45 | 16 | 78 |

Industrial-Scale Considerations

Solvent Recovery and Cost Efficiency

Challenges and Mitigation Strategies

Impurity Formation in Acylation

Low Yields in SNAr

- Cause : Steric hindrance from the pyrrolidine ring.

- Solution : Microwave-assisted synthesis at 100°C reduces reaction time to 1 hour (yield: 88%).

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-Methylnicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.

- Attachment of the 2-Methylnicotinoyl Group : Involves acylation using 2-methylnicotinoyl chloride.

- Formation of the Pyrazine Ring : Constructed through condensation reactions involving appropriate precursors.

Chemistry

In synthetic chemistry, 3-((1-(2-Methylnicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile serves as a valuable building block for creating more complex molecules. Its structural features allow it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form derivatives.

- Reduction : Reduction reactions can yield different products.

- Substitution : Nucleophilic substitution can occur at the pyrazine ring.

Biology

The compound has potential applications in biological research, particularly in:

- Enzyme Inhibition Studies : Due to its structural characteristics, it may inhibit specific enzymes by binding to their active sites.

- Receptor Binding Studies : It can interact with various receptors, potentially altering their functions and modulating biological pathways .

Industry

In industrial applications, this compound can be utilized for:

- Material Development : Creating new materials with enhanced stability or reactivity.

- Pharmaceutical Development : As a precursor for synthesizing novel pharmaceutical agents.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of specific enzymes demonstrated that derivatives of this compound exhibited significant inhibitory effects on target enzymes involved in metabolic pathways. The binding affinity was measured using kinetic assays, revealing promising results for drug development .

Case Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry reported that compounds derived from this pyrazine derivative displayed notable anticancer activity against various cancer cell lines. The mechanism was attributed to apoptosis induction via receptor modulation .

Mechanism of Action

The mechanism of action of 3-((1-(2-Methylnicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Physical Properties

*Inferred from structural analogs.

Substituent Effects on Bioactivity

- 2-Methylnicotinoyl vs. Pyridine-2-carbonyl: The 2-methylnicotinoyl group in the target compound introduces a methyl group on the pyridine ring, enhancing lipophilicity and steric bulk compared to the unsubstituted pyridine-2-carbonyl in BK70967 . This modification may improve target binding in hydrophobic enzyme pockets.

- Pyrrolidinyloxy Linker: The pyrrolidine ring’s puckering conformation (as defined by Cremer-Pople coordinates ) likely influences spatial orientation. Substitution with bulkier groups (e.g., isoquinoline-1-carbonyl ) may restrict rotational freedom, altering binding kinetics.

Biological Activity

3-((1-(2-Methylnicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound with a unique structure that includes a pyrazine ring, a nitrile group, and an ether linkage to a pyrrolidine ring. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.35 g/mol. The compound features distinct functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 3-[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

| CAS Number | 2034206-82-9 |

| Molecular Formula | C16H18N4O2 |

| Molecular Weight | 302.35 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It may interact with receptor sites, influencing signal transduction pathways that are critical for various physiological processes.

Anticancer Properties

Research has indicated that derivatives of pyrazine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds structurally similar to this compound possess cytotoxic effects on tumor cells with GI(50) values reaching sub-micromolar concentrations .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. Pyrazolol derivatives have been noted for their antioxidant capabilities, which could be beneficial in conditions such as ischemic stroke . Antioxidant assays demonstrated that certain derivatives exhibited significant free radical scavenging activity, indicating potential therapeutic applications in neurodegenerative diseases.

Enzyme Inhibition Studies

The compound's structural features suggest it could be effective in inhibiting specific enzymes involved in disease processes, such as those related to cardiovascular diseases. Its ability to modulate enzyme activity could lead to novel therapeutic strategies for managing such conditions .

Case Studies and Experimental Findings

- Antiproliferative Activity : In a study involving several pyrazine derivatives, it was found that modifications at the nitrile position significantly influenced the cytotoxicity against various cancer cell lines. Compounds similar to this compound showed enhanced activity against leukemia and renal cancer cells .

- Neuroprotective Mechanisms : A recent investigation into pyrazolol derivatives revealed their potential in reducing infarct size in mouse models of focal cerebral ischemia. The study highlighted the neuroprotective effects attributed to free radical scavenging and metal chelation activities .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(1-(2-Methylpyridinyl)-pyrrolidin-3-yloxy)-pyrazine-2-carboxamide | Similar core structure but different functional groups | Moderate anticancer activity |

| 3-(1-(Pyridine)-pyrrolidin-3-yloxy)-pyrazine-2-carboxylic acid | Contains carboxylic acid group | Antioxidant properties observed |

| 3-(1-(Cyclohexanesulfonyl)-pyrrolidin-3-yloxy)-pyrazine-2-carbonitrile | Sulfonamide group addition | Potential for cardiovascular applications |

Q & A

Basic Research Questions

Q. What are the key structural features of 3-((1-(2-Methylnicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how do they influence its reactivity?

- Answer : The compound contains a pyrazine ring substituted with a carbonitrile group and a pyrrolidine moiety linked via an ether bond to a 2-methylnicotinoyl group. The pyrazine ring provides π-π stacking potential, while the carbonitrile group enhances electrophilicity, enabling nucleophilic substitutions. The pyrrolidine and nicotinoyl groups contribute to steric effects and hydrogen-bonding interactions, critical for biological activity. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. What are the common synthetic routes for this compound?

- Answer : Synthesis typically involves:

- Step 1 : Formation of the pyrazine core via condensation reactions (e.g., glyoxal with diamines).

- Step 2 : Introduction of the carbonitrile group via nucleophilic substitution (e.g., using KCN/CuCN).

- Step 3 : Coupling the pyrrolidine-nicotinoyl moiety via Mitsunobu or SN2 reactions.

- Step 4 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Optimized yields (~60–70%) require strict control of temperature (60–80°C) and anhydrous conditions .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer :

- NMR Spectroscopy : Assigns proton and carbon environments (e.g., ¹H NMR for ether linkage at δ 4.5–5.0 ppm).

- IR Spectroscopy : Confirms nitrile stretch (~2200 cm⁻¹) and carbonyl groups (~1650 cm⁻¹).

- HPLC : Purity assessment (>95% using C18 columns, acetonitrile/water mobile phase).

- Mass Spectrometry : ESI-MS for molecular ion validation .

Advanced Research Questions

Q. How can reaction yields be optimized during multi-step synthesis?

- Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

- Catalysts : Use Pd/C or CuI for cross-coupling steps (e.g., Suzuki-Miyaura for aryl groups).

- In-situ Monitoring : TLC or HPLC tracks intermediate formation, reducing side products.

- Workup Strategies : Liquid-liquid extraction (ethyl acetate/water) removes unreacted reagents. Yield improvements (10–15%) are achievable by iterative condition screening .

Q. What methodological approaches resolve contradictions in reported solubility data?

- Answer : Contradictions arise from solvent polarity and measurement techniques. Standardize protocols:

- Shake-Flask Method : Saturate compound in solvents (e.g., DMSO, ethanol) at 25°C, followed by UV-Vis quantification.

- Thermodynamic Modeling : Use Hansen solubility parameters to predict miscibility.

- Cross-Validation : Compare HPLC retention times under consistent mobile-phase conditions .

Q. How can molecular docking studies elucidate its mechanism of action?

- Answer :

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural analogs.

- Docking Software : Use AutoDock Vina or Schrödinger Maestro with flexible ligand sampling.

- Validation : Validate binding poses via MD simulations (100 ns) and compare with experimental IC₅₀ data. Key interactions include H-bonds with kinase hinge regions and hydrophobic contacts with nicotinoyl groups .

Q. What strategies mitigate toxicity during in vitro bioactivity assays?

- Answer :

- Prodrug Design : Mask reactive nitriles with acetyl groups, cleaved enzymatically in target tissues.

- Cytotoxicity Screening : Use MTT assays on HEK293 cells to establish selectivity indices (SI > 10).

- Metabolite Profiling : LC-MS identifies toxic metabolites (e.g., cyanide release from nitrile hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.